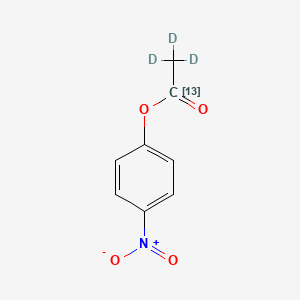

p-Nitrophenyl Acetate-13C,d3

Description

Significance of Site-Specific Isotopic Labeling in Advanced Chemical and Biochemical Research

Site-specific isotopic labeling is a powerful technique that involves the precise replacement of one or more atoms within a molecule with their corresponding isotopes. wikipedia.org This method allows researchers to track the fate of specific atoms through complex reaction pathways, metabolic processes, or cellular systems. cernobioscience.comsynmr.in Unlike bulk labeling, site-specific labeling provides granular insights into reaction mechanisms and molecular structures without significantly altering the physicochemical properties of the molecule under investigation. cernobioscience.commusechem.com The most commonly utilized stable isotopes in this field are deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). cernobioscience.comsymeres.com This approach is crucial for elucidating the intricate details of molecular interactions and transformations, which are often obscured in studies using unlabeled compounds. musechem.comrsc.org

Historical Trajectory and Academic Importance of p-Nitrophenyl Acetate (B1210297) as a Prototypical Substrate

p-Nitrophenyl acetate (pNPA) has long been established as a cornerstone substrate in biochemistry and molecular biology. ontosight.aipubcompare.ai Its utility stems from its role as a chromogenic substrate for a wide variety of hydrolytic enzymes, particularly esterases such as acetylcholinesterase, carboxylesterase, and lipases. ontosight.airesearchgate.net The enzymatic hydrolysis of pNPA cleaves the ester bond, releasing p-nitrophenol and acetate. ontosight.ai The p-nitrophenolate ion exhibits a distinct yellow color in alkaline solutions, with a characteristic absorbance maximum around 405 nm, which allows for simple and continuous spectrophotometric monitoring of enzyme activity. ontosight.aincsu.edu This property has made pNPA an invaluable tool for enzyme kinetics studies, inhibitor screening, and the development of diagnostic assays for diseases associated with esterase dysfunction. ontosight.aiontosight.ai

Rationale and Strategic Advantages of 13C and Deuterium Labeling in p-Nitrophenyl Acetate-13C,d3 for Mechanistic Elucidation

The strategic incorporation of both ¹³C and deuterium (d3) into the acetate moiety of p-nitrophenyl acetate to create this compound offers distinct advantages for mechanistic studies.

Carbon-13 (¹³C) Labeling: The presence of a ¹³C atom at a specific position allows for the use of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to probe the chemical environment and fate of that carbon atom during a reaction. wikipedia.orgsymeres.com This is particularly useful for tracking bond-breaking and bond-forming events at the carbonyl carbon of the acetate group, providing direct evidence for reaction intermediates and transition state structures. usu.edumdpi.com

Deuterium (d3) Labeling: The replacement of the three protons on the acetyl methyl group with deuterium atoms introduces a significant mass change. This substitution can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the heavier isotope. synmr.insymeres.com Measuring the KIE can provide profound insights into the rate-determining step of a reaction and the nature of the transition state. researchgate.net For instance, a primary KIE is observed when a C-H bond is broken in the rate-determining step, while secondary KIEs can reveal changes in hybridization or steric environment at the labeled position. researchgate.net

The dual labeling in this compound allows for a multi-faceted investigation of enzymatic and chemical hydrolysis mechanisms, offering complementary information from both the carbon backbone and the methyl group.

Overview of Contemporary Academic Research Domains Leveraging this compound as a Molecular Probe

The unique characteristics of this compound make it a valuable tool in several advanced research areas:

Enzyme Mechanism and Kinetics: This is the primary domain of application. The labeled compound is used to dissect the detailed catalytic mechanisms of esterases and other acyltransferases. usu.eduresearchgate.net By analyzing the kinetic isotope effects, researchers can distinguish between different mechanistic possibilities, such as concerted versus stepwise reaction pathways. usu.edu

Metabolomics and Metabolic Flux Analysis: Stable isotope labeling is a cornerstone of metabolomics for tracing the flow of metabolites through cellular pathways. nih.gov While not a primary metabolite itself, labeled acetate derived from this compound could potentially be used to probe specific metabolic routes in cell-based assays.

Development of Analytical Techniques: The well-defined isotopic signature of this compound makes it an excellent standard for the development and validation of high-sensitivity analytical methods, including mass spectrometry and NMR-based techniques. mdpi.comescholarship.org

Academic Scope and Defined Objectives for Scholarly Investigations of this compound

Scholarly investigations utilizing this compound are sharply focused on elucidating fundamental molecular mechanisms. The primary objectives of such studies typically include:

The precise determination of kinetic isotope effects to probe the transition state structure of enzyme-catalyzed hydrolysis. usu.eduresearchgate.net

The use of ¹³C NMR to follow the chemical transformations of the acetyl group during catalysis.

The validation of theoretical models and computational simulations of reaction mechanisms by comparing predicted and experimentally determined isotopic effects. usu.edu

The comparative analysis of different enzymes or reaction conditions to understand the subtleties of catalytic strategies.

These investigations contribute to a deeper, more nuanced understanding of chemical reactivity and biological catalysis at the atomic level.

Detailed Research Findings

The application of isotopically labeled p-nitrophenyl acetate has yielded significant insights into enzyme mechanisms. For example, studies using various isotopically labeled versions of pNPA (including at the β-deuterium, carbonyl carbon, and leaving group positions) on enzymes like chymotrypsin (B1334515) and carbonic anhydrase have provided evidence for concerted reaction mechanisms. usu.edu

Below is a table summarizing kinetic isotope effects measured for the reaction of p-nitrophenyl acetate with various enzymes. While this data is for singly labeled pNPA, it illustrates the type of information that can be obtained and would be analogous to studies using this compound.

| Enzyme | Isotope Position | Kinetic Isotope Effect (k_light / k_heavy) | Mechanistic Implication |

| Chymotrypsin | β-deuterium (Dk) | 0.982 ± 0.002 | Concerted mechanism usu.edu |

| Carbonic Anhydrase | β-deuterium (Dk) | 0.999 ± 0.002 | Concerted mechanism usu.edu |

| Chymotrypsin | Carbonyl carbon (¹³k) | 1.028 ± 0.002 | Bond cleavage at the carbonyl carbon in the transition state usu.edu |

| Carbonic Anhydrase | Carbonyl carbon (¹³k) | 1.036 ± 0.002 | Bond cleavage at the carbonyl carbon in the transition state usu.edu |

Table 1: Kinetic Isotope Effects in Enzyme-Catalyzed Hydrolysis of p-Nitrophenyl Acetate Analogs

This table presents data for singly labeled p-nitrophenyl acetate to illustrate the principles of using isotopic labeling in mechanistic studies. The values are indicative of the types of measurements performed in such research.

Structure

3D Structure

Properties

Molecular Formula |

C8H7NO4 |

|---|---|

Molecular Weight |

185.16 g/mol |

IUPAC Name |

(4-nitrophenyl) 2,2,2-trideuterioacetate |

InChI |

InChI=1S/C8H7NO4/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5H,1H3/i1D3,6+1 |

InChI Key |

QAUUDNIGJSLPSX-HMHIGVJUSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[13C](=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Strategic Approaches for Isotopic Incorporation and Targeted Synthesis of P Nitrophenyl Acetate 13c,d3

Methodologies for Stereospecific and Regioselective ¹³C-Labeling of the Acetyl Moiety

The precise placement of a ¹³C atom at either the carbonyl or the methyl position of the acetyl group is fundamental to the synthesis of p-Nitrophenyl Acetate-¹³C,d₃. This requires the synthesis of specifically labeled acetic acid or acetic anhydride (B1165640) precursors.

Synthesis of [1-¹³C]Acetic Anhydride and Precursors for Carbonyl Labeling

The introduction of a ¹³C label at the carbonyl position (C-1) of the acetyl group is typically achieved through the use of commercially available [1-¹³C]acetyl chloride or by synthesizing it from ¹³C-labeled precursors. A common route to [1-¹³C]acetic anhydride involves the reaction of [1-¹³C]acetyl chloride with an acetate (B1210297) salt, such as anhydrous sodium acetate.

A general laboratory-scale preparation involves the slow, dropwise addition of [1-¹³C]acetyl chloride to finely pulverized anhydrous sodium acetate. The reaction is often performed without a solvent or in an inert solvent like diethyl ether. The mixture is stirred to ensure complete reaction, and the resulting [1-¹³C]acetic anhydride is then isolated by distillation. To ensure the final product is free of any unreacted acetyl chloride, the distillate can be purified by a second distillation over fresh anhydrous sodium acetate.

Alternatively, ¹³C-labeled carbon dioxide (¹³CO₂) can serve as a starting material for the synthesis of [1-¹³C]acetic acid, which can then be converted to the anhydride. This involves the carbonation of a Grignard reagent, such as methylmagnesium bromide, with ¹³CO₂ to produce [1-¹³C]acetic acid. The subsequent conversion to the anhydride can be achieved by reacting the labeled acetic acid with a dehydrating agent or by converting it to the acetyl chloride followed by reaction with an acetate salt.

Table 1: Comparison of Precursors for Carbonyl-¹³C Labeling

| Precursor | Common Synthetic Route | Advantages | Disadvantages |

| [1-¹³C]Acetyl Chloride | Commercially available or from [1-¹³C]acetic acid | Direct precursor, high isotopic purity available | Moisture sensitive, corrosive |

| [1-¹³C]Acetic Acid | Grignard reaction with ¹³CO₂ | Utilizes readily available ¹³CO₂ | Requires conversion to a more reactive species for anhydridization |

| Sodium [1-¹³C]Acetate | From [1-¹³C]acetic acid | Stable, easy to handle solid | Requires reaction with a reactive acetylating agent |

Synthesis of [2-¹³C]Acetic Acid Derivatives for Methyl Carbon Labeling

For labeling the methyl carbon (C-2) of the acetyl group, [2-¹³C]acetic acid or its derivatives are the required precursors. [2-¹³C]Acetic acid is commercially available with high isotopic purity (e.g., 99 atom % ¹³C) and serves as a versatile starting material. orgsyn.org

One established method for preparing [2-¹³C]acetic acid on a larger scale involves the conversion of ¹³C-labeled methanol (B129727). nih.gov This can then be transformed into [2-¹³C]acetyl chloride using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting [2-¹³C]acetyl chloride can then be used to synthesize [2-¹³C]acetic anhydride as described in the previous section.

The direct conversion of [2-¹³C]acetic acid to [2-¹³C]acetic anhydride can also be accomplished. A common industrial method for acetic anhydride production is the reaction of ketene (B1206846) with acetic acid. wikipedia.org While more complex for laboratory scale, a labeled analogue could be synthesized by generating [1-¹³C]ketene and reacting it with [2-¹³C]acetic acid, though this is a less common approach for small-scale isotopic labeling.

Deuterium (B1214612) Labeling Strategies for the Methyl Group (d₃) Integration

The incorporation of three deuterium atoms into the methyl group of the acetyl moiety is a critical step in the synthesis of p-Nitrophenyl Acetate-¹³C,d₃. This is typically achieved by using a perdeuterated acetylating agent.

Utilization of Perdeuterated Acetic Acid or Anhydride in Esterification Reactions

The most straightforward approach for introducing the d₃-methyl group is to use commercially available perdeuterated acetic acid (acetic acid-d₄) or acetic anhydride-d₆ in the esterification reaction. When combined with a ¹³C-labeled precursor, this allows for the direct synthesis of the desired doubly labeled product.

For instance, if the carbonyl carbon is to be labeled with ¹³C, one could synthesize [1-¹³C]acetyl chloride-d₃. This could theoretically be achieved by starting with deuterated methanol (CD₃OH) and converting it to methyl-d₃ iodide, followed by carbonylation with ¹³CO to form [1-¹³C]acetyl-d₃ iodide, which can then be converted to other acetylating agents.

Advanced Synthetic Routes for Selective Deuteration at the Methyl Position

While using perdeuterated starting materials is common, more advanced synthetic routes can also achieve selective deuteration. For example, isotopic exchange reactions can be employed. The enolate of an acetic acid derivative can be treated with a deuterium source, such as D₂O, to replace the α-hydrogens with deuterium.

Another strategy involves the reduction of a trichloroacetic acid derivative with a deuterium source. However, for complete deuteration to a d₃-methyl group, starting with a fully deuterated precursor like deuterated methanol or methyl iodide is generally more efficient and provides higher isotopic enrichment.

Optimized Esterification Reactions for p-Nitrophenyl Acetate-¹³C,d₃ Formation

The final step in the synthesis is the esterification of p-nitrophenol with the doubly labeled acetylating agent, typically [¹³C,d₃]acetic anhydride or [¹³C,d₃]acetyl chloride.

The reaction of p-nitrophenol with acetic anhydride is a well-established method for producing p-nitrophenyl acetate. study.com This reaction can be catalyzed by a variety of acids or bases. For laboratory preparations, a common approach is to heat a mixture of p-nitrophenol and the labeled acetic anhydride, sometimes in the presence of a catalyst such as concentrated sulfuric acid or a solid acid catalyst. The reaction can also be carried out in the presence of a base like pyridine (B92270) or triethylamine (B128534), which acts as a catalyst and also neutralizes the acetic acid byproduct.

Alternatively, the reaction can be performed using the labeled acetyl chloride. In this case, the reaction is typically carried out in an inert solvent in the presence of a base (e.g., pyridine or triethylamine) to scavenge the HCl that is formed.

For a clean and efficient reaction, enzyme-catalyzed esterification presents a milder alternative. Lipases have been shown to effectively catalyze the synthesis of 4-nitrophenyl acetate from 4-nitrophenol (B140041) and acetic acid in organic solvents. oup.com This biocatalytic approach could be adapted for the labeled substrates, potentially offering high yields under mild reaction conditions.

Table 2: Comparison of Esterification Methods for p-Nitrophenyl Acetate-¹³C,d₃

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Acid-catalyzed Esterification | p-Nitrophenol, [¹³C,d₃]acetic anhydride, H₂SO₄ (cat.) | Heating | Readily available catalyst, simple procedure | Potential for side reactions, harsh conditions |

| Base-catalyzed Acylation | p-Nitrophenol, [¹³C,d₃]acetyl chloride, Pyridine | Room temperature or gentle heating | High yielding, mild conditions | Pyridine can be difficult to remove |

| Base-promoted Acylation | p-Nitrophenol, [¹³C,d₃]acetic anhydride, Pyridine | Room temperature or gentle heating | Efficient, neutralizes byproduct | Stoichiometric base may be required |

| Enzyme-catalyzed Esterification | p-Nitrophenol, [¹³C,d₃]acetic acid, Immobilized lipase (B570770) | Mild temperature (e.g., 65°C) in an organic solvent | High selectivity, mild conditions, reusable catalyst | May require specific solvents, longer reaction times |

The choice of method will depend on the desired scale of the synthesis, the availability of reagents, and the required purity of the final product. Following the reaction, p-Nitrophenyl Acetate-¹³C,d₃ is typically purified by recrystallization to obtain a product with high chemical and isotopic purity.

Catalytic and Stoichiometric Approaches for High-Yield Labeled Ester Synthesis

The core of the synthesis for p-Nitrophenyl Acetate-13C,d3 is the esterification of p-nitrophenol with an appropriately labeled acetylating agent. The primary precursors for this synthesis are p-nitrophenol and an acetyl group source labeled with one ¹³C and three deuterium atoms, such as Acetyl-1-¹³C,d3 chloride or Acetic-1-¹³C,d3 anhydride. The choice between catalytic and stoichiometric methods depends on factors like precursor availability, desired yield, and reaction scale.

Stoichiometric Acylation: A common and straightforward method involves the reaction of p-nitrophenol with a labeled acetylating agent like acetyl-1-¹³C,d3 chloride in the presence of a stoichiometric amount of a non-nucleophilic base. mdpi.com Triethylamine is often used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. This method is generally high-yielding and proceeds under mild conditions.

Reaction: p-nitrophenol + Acetyl-1-¹³C,d3 chloride → this compound + Triethylamine hydrochloride

Solvent: Aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are typically used. mdpi.com

Conditions: The reaction is often initiated at low temperatures (e.g., 0 °C) to control the exothermic reaction, followed by stirring at room temperature. mdpi.com

Catalytic Acylation: Catalytic methods offer an alternative, often using acetic-1-¹³C,d3 anhydride as the acylating agent. While anhydrides are less reactive than acid chlorides, their reactivity can be significantly enhanced by catalysts. 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for this type of acylation. nih.gov Strong acid catalysts can also be employed when reacting phenols with acetic anhydride. google.com

Reaction: p-nitrophenol + Acetic-1-¹³C,d3 anhydride --(Catalyst)--> this compound + Acetic-1-¹³C,d3 acid

Catalysts: DMAP, strong acids (e.g., sulfuric acid). nih.govgoogle.com

Advantages: This method can be more cost-effective if the labeled anhydride is more readily available or cheaper than the corresponding acid chloride.

The table below outlines a comparison of potential synthetic approaches.

| Approach | Labeled Reagent | Base/Catalyst | Typical Solvent | Advantages | Disadvantages |

| Stoichiometric | Acetyl-1-¹³C,d3 chloride | Triethylamine | Dichloromethane (DCM) | High yield, mild conditions, fast reaction. mdpi.com | Labeled acetyl chloride can be highly reactive and moisture-sensitive. |

| Catalytic | Acetic-1-¹³C,d3 anhydride | 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM) | Uses less reactive anhydride, high efficiency. nih.gov | Requires catalyst, may need longer reaction times. |

| Catalytic | Acetic-1-¹³C,d3 anhydride | Strong Acid (e.g., H₂SO₄) | Toluene | Can drive reaction to completion. google.commdpi.com | Strong acid can cause side reactions or degradation. |

Chromatographic and Spectroscopic Validation of Isotopic Purity and Positional Integrity

Following synthesis, rigorous analysis is essential to confirm the chemical identity, purity, and, most importantly, the isotopic enrichment and positional integrity of the this compound. A combination of chromatographic and spectroscopic techniques is employed for this validation.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to assess the chemical purity of the synthesized compound. These methods separate the final product from any unreacted starting materials (p-nitrophenol), byproducts, or residual solvents. A pure sample will exhibit a single major peak in the chromatogram.

Spectroscopic Methods:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the definitive technique for confirming the mass of the labeled compound and determining its isotopic purity. researchgate.net The expected molecular weight of this compound is approximately 185.16 g/mol , which is four mass units higher than the unlabeled compound (C₈H₇NO₄, MW: 181.1 g/mol ). sigmaaldrich.comcymitquimica.com By analyzing the isotopic distribution of the molecular ion peak, the percentage of isotopic incorporation can be accurately calculated. researchgate.netacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for verifying the exact position of the isotopic labels. wikipedia.org

¹H NMR: In the proton NMR spectrum of unlabeled p-nitrophenyl acetate, the methyl protons appear as a sharp singlet around 2.3 ppm. For the d3-labeled compound, this signal will be absent, providing clear evidence of successful deuteration. The aromatic protons will remain visible, typically as two doublets.

¹³C NMR: The carbon NMR spectrum is crucial for confirming the position of the ¹³C label. In an unlabeled sample, the carbonyl carbon of the ester appears around 169 ppm. acs.org In the ¹³C-labeled product, the signal for this specific carbon will be significantly enhanced. frontiersin.org Furthermore, coupling between the ¹³C and the attached deuterium atoms (¹³C-D coupling) might be observable, further confirming the structure.

The following table summarizes the expected spectroscopic data for the validation of this compound.

| Technique | Expected Observation for this compound | Information Gained |

| HRMS (ESI) | Molecular ion peak [M+H]⁺ at m/z ≈ 186.08 | Confirmation of correct mass and isotopic enrichment. researchgate.net |

| ¹H NMR | Absence of methyl proton signal (typically ~2.3 ppm). Presence of aromatic signals. | Confirmation of deuteration at the methyl group. |

| ¹³C NMR | Significantly enhanced signal for the carbonyl carbon (~169 ppm). acs.orgnih.govresearchgate.net | Confirmation of ¹³C incorporation at the carbonyl position. |

| Infrared (IR) | Characteristic C=O stretch (~1750-1737 cm⁻¹) and C-O stretch (~1300-1000 cm⁻¹). orgchemboulder.com | Confirmation of the ester functional group. |

Design Considerations for High-Yield and Cost-Effective Isotopic Synthesis

The synthesis of isotopically labeled compounds is often constrained by the high cost of the labeled starting materials. nih.govchemrxiv.org Therefore, the synthetic strategy must be designed to maximize yield and minimize waste, ensuring cost-effectiveness.

Choice of Labeled Precursor: The primary consideration is the selection of the labeled acetylating agent. The cost and commercial availability of acetic-1-¹³C,d3 anhydride versus acetyl-1-¹³C,d3 chloride will heavily influence the choice of synthetic route. A thorough cost analysis of precursors is a critical first step.

Reaction Optimization: To maximize the conversion of the expensive labeled reagent into the final product, reaction conditions must be carefully optimized. This includes:

Stoichiometry: Using a slight excess of the cheaper reagent (p-nitrophenol) can help drive the reaction to completion, ensuring that as much of the labeled precursor as possible is consumed.

Reaction Conditions: Optimizing temperature, reaction time, and catalyst loading is crucial. Pilot reactions with unlabeled materials are often performed to establish the ideal conditions before committing the expensive labeled reagents.

Minimizing Side Reactions: The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the highly reactive acetylating agents, which would lead to the formation of labeled acetic acid and a reduction in yield.

Purification Strategy: The purification process must be efficient to maximize the recovery of the final product.

Work-up: A simple aqueous work-up is typically used to remove water-soluble byproducts, such as triethylamine hydrochloride or excess acid catalyst.

Chromatography: Column chromatography is often necessary to achieve high chemical purity. The choice of solvent system should be optimized to provide good separation between the product and any remaining impurities with minimal product loss on the column.

Mechanistic Investigations and Reaction Pathway Elucidation Utilizing P Nitrophenyl Acetate 13c,d3

Probing Ester Hydrolysis Mechanisms in Diverse Chemical Environments

Ester hydrolysis, the cleavage of an ester bond by water, can be catalyzed by either acid or base, each proceeding through a distinct mechanistic pathway. Isotopic labeling of p-nitrophenyl acetate (B1210297) is instrumental in verifying these pathways.

Elucidation of Acid-Catalyzed Hydrolysis Pathways through Isotopic Tracing

Acid-catalyzed ester hydrolysis is a reversible process that is the reverse of Fischer esterification. chemistrysteps.comlibretexts.org The generally accepted mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of water to form a tetrahedral intermediate. chemistrysteps.comlibretexts.org Subsequent proton transfer and elimination of the alcohol yield the carboxylic acid. libretexts.org

The use of p-Nitrophenyl Acetate-13C,d3, where the carbonyl carbon is labeled with ¹³C, allows for the definitive tracking of this carbon atom throughout the reaction. Upon completion of the hydrolysis, the ¹³C label is exclusively found in the resulting acetic acid, while the p-nitrophenol contains the unlabeled phenoxy group. This observation, verifiable through techniques like mass spectrometry or ¹³C NMR spectroscopy, provides direct evidence that the nucleophilic attack of water occurs at the carbonyl carbon and that the original carbonyl group is retained in the carboxylic acid product.

A hypothetical experiment to confirm this is outlined in the table below:

| Reactant | Labeled Position | Expected Labeled Product | Analytical Technique | Mechanistic Confirmation |

| This compound | Carbonyl Carbon (¹³C) | Acetic Acid-¹³C | Mass Spectrometry, ¹³C NMR | Confirms nucleophilic attack at the carbonyl carbon. |

| This compound | Methyl Group (d3) | Acetic Acid-d3 | Mass Spectrometry, ¹H NMR | Confirms the integrity of the acetyl group during hydrolysis. |

Analysis of Base-Catalyzed Hydrolysis Mechanisms and Acyl-Oxygen vs. Alkyl-Oxygen Cleavage

Base-catalyzed hydrolysis of esters, also known as saponification, is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comjove.com The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comjove.com This intermediate then collapses, expelling the alkoxide leaving group to form a carboxylic acid, which is subsequently deprotonated by the base to form a carboxylate salt. masterorganicchemistry.comjove.com

A critical mechanistic question in ester hydrolysis is whether the cleavage occurs at the acyl-oxygen bond (the bond between the carbonyl carbon and the oxygen of the OR' group) or the alkyl-oxygen bond (the bond between the oxygen and the alkyl group of the OR' group). acs.orgic.ac.uk Isotopic labeling studies have been pivotal in answering this question. libretexts.orgmasterorganicchemistry.comjove.com By using an ester with an ¹⁸O label in the alkoxy part, it has been shown that the ¹⁸O label appears in the alcohol product, confirming that the acyl-oxygen bond is the one that is cleaved. libretexts.orgmasterorganicchemistry.comjove.comjove.com

In the context of this compound, the ¹³C label on the carbonyl carbon would be found in the acetate product, which is consistent with acyl-oxygen cleavage. If alkyl-oxygen cleavage were to occur, the p-nitrophenoxide would contain the acetyl group, a scenario not observed in typical ester hydrolysis. The deuterium (B1214612) labeling on the methyl group of the acetate further allows for kinetic isotope effect studies, which can provide insights into the transition state of the reaction.

| Cleavage Type | Bond Broken | Expected Labeled Product (from p-Nitrophenyl Acetate-13C) | Observed Outcome |

| Acyl-Oxygen | RCO-OR' | Acetic Acid-¹³C and p-Nitrophenol | Yes |

| Alkyl-Oxygen | RCOO-R' | p-Nitrophenylacetate-¹³C (unreacted) and Methanol (B129727) | No |

Nucleophilic Acyl Substitution Reactions and the Role of Isotopic Labeling in Intermediate Identification

Nucleophilic acyl substitution is a broad class of reactions where a nucleophile displaces a leaving group on a carbonyl carbon. masterorganicchemistry.comlibretexts.orgyoutube.com The reaction generally proceeds through a two-step addition-elimination mechanism, involving a tetrahedral intermediate. masterorganicchemistry.comlibretexts.orgyoutube.com The stability of this intermediate and the nature of the leaving group are crucial factors in determining the reaction's feasibility. youtube.com

The use of this compound in studies of nucleophilic acyl substitution with various nucleophiles (e.g., amines, alkoxides) allows for the unambiguous identification of the products and the confirmation of the substitution pathway. For instance, in the reaction with an amine (aminolysis), the ¹³C-labeled carbonyl group would be incorporated into the newly formed amide. This confirms that the reaction proceeds via nucleophilic attack at the carbonyl center, followed by the expulsion of the p-nitrophenoxide leaving group. The deuterium-labeled methyl group can be used to probe for any side reactions or rearrangements involving the acetyl moiety. csbsju.edu

Unraveling Transesterification and Aminolysis Reaction Mechanisms

Transesterification, the conversion of one ester to another, and aminolysis, the reaction of an ester with an amine to form an amide, are fundamental transformations in organic synthesis. masterorganicchemistry.comcapes.gov.brresearchgate.net Isotopic labeling provides a powerful means to dissect the mechanistic details of these reactions.

Intermolecular vs. Intramolecular Acyl Transfer Distinguished by Isotopic Position

Acyl transfer reactions can proceed through either an intermolecular or an intramolecular pathway. oup.comresearchgate.netnih.gov A crossover experiment using isotopically labeled molecules can distinguish between these two mechanisms. wikipedia.org In a hypothetical crossover experiment involving this compound and an unlabeled ester in the presence of an alcohol, the detection of "crossed" products (i.e., a ¹³C-labeled ester with the new alcohol and an unlabeled ester with the original p-nitrophenol) would provide definitive evidence for an intermolecular acyl transfer. The absence of such crossover products would suggest an intramolecular mechanism, although this is less common for simple esters.

Stereochemical Outcomes of Transesterification Revealed by Labeled Substrate

While this compound itself is not chiral, the principles of using labeled substrates to determine stereochemical outcomes can be illustrated. researchgate.netnih.govbeilstein-journals.orgresearchgate.netochemtutor.com In reactions involving chiral alcohols or nucleophiles, the stereochemical course of the reaction (i.e., retention or inversion of configuration) can be determined. If a chiral alcohol is used to transesterify this compound, the resulting labeled ester's stereochemistry can be analyzed. Typically, nucleophilic acyl substitution at an achiral carbonyl center with a chiral nucleophile does not affect the stereocenter of the nucleophile. However, in more complex systems, particularly enzymatic reactions, the stereochemical outcome provides crucial information about the reaction mechanism. For example, a double displacement mechanism involving a covalent enzyme intermediate often leads to retention of configuration, while a single displacement (SN2-like) mechanism results in inversion. nih.gov

Studies on Acyl Transfer Processes in Model Systems

Acyl transfer reactions are fundamental in chemistry and biology, underpinning processes from peptide synthesis to the metabolic activity of numerous enzymes. The use of isotopically labeled substrates like this compound in model systems allows for the precise measurement of kinetic isotope effects (KIEs), which are changes in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. These effects provide a quantitative measure of changes in bonding to the labeled atom in the transition state of the rate-determining step.

The study of enzyme mechanisms often employs model systems that mimic the active sites of enzymes. These "enzyme-mimetic" or "biomimetic" systems can range from simple small molecules to complex supramolecular assemblies. The hydrolysis of p-nitrophenyl acetate is a standard reaction for evaluating the catalytic efficiency of these mimics. koreascience.kr The introduction of isotopic labels, as in this compound, provides a deeper understanding of how these catalysts function.

Molecularly imprinted polymers (MIPs) are a class of synthetic materials designed to have binding sites with high affinity and selectivity for a target molecule. koreascience.kr When a transition state analog is used as the template during polymerization, the resulting MIP can act as an enzyme-mimetic catalyst. For the hydrolysis of p-nitrophenyl acetate, a phosphonic monoester, which mimics the tetrahedral transition state of the ester hydrolysis, can be used as a template. koreascience.kr The resulting MIP can exhibit Michaelis-Menten kinetics, similar to a natural enzyme. koreascience.kr

The use of this compound in such systems would allow for the determination of both the carbonyl carbon (¹³k) and the β-deuterium (Dk) kinetic isotope effects. A significant ¹³k value would indicate a change in the bonding environment of the carbonyl carbon in the rate-determining step, consistent with the formation of a tetrahedral intermediate or a concerted transition state. usu.edu The Dk, an inverse isotope effect (kH/kD < 1), is sensitive to changes in hyperconjugation and steric effects at the acetyl group. usu.edu In an enzyme-mimetic catalyst, the magnitude of these isotope effects can reveal how well the synthetic active site stabilizes the transition state compared to the uncatalyzed reaction or to a natural enzyme. usu.edu For instance, a smaller inverse β-deuterium isotope effect in the catalyzed reaction compared to the nonenzymatic reaction may suggest greater electrostatic interaction with the carbonyl group in the transition state. usu.edu

Self-assembling peptides can also form nanofibers with enzyme-like catalytic activity. frontiersin.org These artificial esterases can show substrate specificity and can be competitively inhibited, further mimicking the behavior of natural enzymes. frontiersin.org Studying the hydrolysis of this compound by these peptide-based catalysts would provide valuable data on the structure of their active sites and their catalytic mechanism.

| Catalyst Type | Model System Example | Potential Insights from this compound |

| Molecularly Imprinted Polymers (MIPs) | MIPs prepared with a transition state analog for ester hydrolysis. koreascience.kr | Determination of ¹³k and Dk to probe the transition state geometry and stabilization provided by the imprinted cavity. usu.edu |

| Self-Assembling Peptides | Peptide nanofibers with histidine residues forming a catalytic center. frontiersin.org | Elucidation of the active site structure and the roles of specific amino acid residues in catalysis through KIE measurements. |

| Macrocyclic Metal Complexes | Zinc(II) macrocyclic complexes that catalyze p-nitrophenyl acetate hydrolysis. researchgate.net | Understanding the role of the metal ion and coordinated water molecules as nucleophiles in the acyl transfer mechanism. |

The mechanism of non-enzymatic acyl transfer reactions, particularly the hydrolysis of esters like p-nitrophenyl acetate, has been a subject of extensive study. A central question is whether the reaction proceeds through a concerted mechanism, where bond formation and bond fission occur in a single step, or a stepwise mechanism involving a distinct tetrahedral intermediate. usu.eduharvard.edu The kinetic isotope effects measured using this compound are instrumental in distinguishing between these possibilities.

For the reaction of p-nitrophenyl acetate with various nucleophiles, the observed isotope effects are consistent with a concerted mechanism. usu.edu The magnitude of the isotope effects can, however, vary with the nature of the nucleophile, indicating differences in the transition state structure. For example, reactions with thiolate nucleophiles exhibit a different transition state structure compared to reactions with oxyanion nucleophiles. usu.edu

The ¹³C KIE at the carbonyl carbon is particularly sensitive to the bonding changes during the reaction. In a concerted reaction, the transition state involves partial bond formation to the nucleophile and partial bond fission to the leaving group. This change in bonding leads to a significant ¹³C KIE. The β-deuterium KIE provides complementary information. An inverse deuterium isotope effect (Dk < 1) is often observed and is attributed to increased steric crowding in the transition state as the hybridization of the carbonyl carbon changes from sp² to sp³. usu.eduusu.edu

The transient formation of intermediates, such as acetyl phosphate (B84403) during the hydrolysis of p-nitrophenyl thiolacetate in the presence of phosphate buffer, can be detected using spectroscopic methods like NMR. nih.gov While not a direct study of this compound, this highlights the possibility of identifying transient species in acyl transfer reactions.

| Nucleophile Type | Proposed Mechanism | Key Findings from Isotope Effect Studies |

| Oxyanions (e.g., hydroxide, phenolate) | Concerted | Transition state structure varies with the pKa of the nucleophile. usu.edu |

| Thiolates | Concerted | Different transition state structure compared to oxyanions, with greater loss of the carbonyl π-bond. usu.edu |

| Amines | Concerted | Bond fission to the leaving group is well advanced in the rate-limiting step. usu.edu |

Solvent Effects, pH Dependance, and Transition State Analysis through Isotopic Perturbation

The environment in which a reaction occurs can have a profound impact on its rate and mechanism. Solvent and pH are critical factors in acyl transfer reactions. Isotopic perturbation studies, using molecules like this compound, are a sophisticated method for probing the structure of the transition state in different environments.

The rate of hydrolysis of p-nitrophenyl acetate is highly dependent on the solvent. For instance, the reaction is significantly faster in water than in ethanol, which is attributed to better solvation of the transition state in the more polar aqueous medium. niscpr.res.in In mixed solvent systems, such as DMSO-H₂O, the reaction rate can increase dramatically with increasing DMSO content. scholaris.ca This effect is due to the desolvation of the nucleophile and stabilization of the transition state in the mixed solvent. scholaris.ca The use of this compound in these different solvent systems would allow for a detailed investigation of how the transition state structure changes with the solvent environment.

The pH of the reaction medium also plays a crucial role, as it determines the protonation state of the reactants and catalysts. The hydrolysis of p-nitrophenyl acetate is base-catalyzed, with the rate increasing with pH. njit.eduebi.ac.uk The pH-rate profile can reveal the pKa of the catalytically active species. ebi.ac.uk By measuring the kinetic isotope effects with this compound at different pH values, it is possible to dissect the contributions of different catalytic species and to understand how the transition state structure is affected by protonation events.

Isotopic perturbation of equilibrium is a technique that can be used to determine isotope effects on reversible reactions. researchgate.net While more commonly applied to enzymatic reactions, the principles can be extended to model systems. By introducing an isotopically labeled substrate like this compound into a system at equilibrium, the perturbation of the equilibrium can be used to calculate the isotope effects. This method can be particularly useful for studying reactions where direct measurement of initial rates is difficult.

The combination of ¹³C and deuterium isotope effects from this compound provides a powerful means for a detailed transition state analysis. Theoretical calculations, such as density functional theory (DFT), can be used in conjunction with experimental KIEs to model the transition state structure with a high degree of confidence. nih.govmdpi.com This combined experimental and computational approach allows for a precise determination of bond lengths and charge distribution in the transition state, providing a comprehensive picture of the reaction mechanism.

| Parameter | Effect on Reaction | How this compound Aids in Investigation |

| Solvent | Reaction rates can vary significantly with solvent polarity and composition. niscpr.res.inscholaris.ca | KIE measurements can reveal changes in the transition state structure as a function of the solvent environment. |

| pH | Reaction rate is dependent on the concentration of hydroxide ions and the protonation state of catalysts. njit.eduebi.ac.uk | pH-dependent KIE studies can elucidate the nature of the catalytic species and the transition state structure at different pH values. |

| Transition State Analysis | The geometry and charge distribution of the transition state determine the reaction barrier. | The combined ¹³C and deuterium KIEs provide stringent constraints for computational modeling of the transition state. usu.eduusu.edu |

Applications in Enzyme Kinetics and Biological System Probing with P Nitrophenyl Acetate 13c,d3

Detailed Characterization of Esterase and Lipase (B570770) Catalysis

Esterases and lipases are enzymes that catalyze the hydrolysis of ester bonds. ncsu.educore.ac.uk While they differ in their substrate preferences, with lipases acting at lipid-water interfaces, both often utilize a serine residue in their active site for catalysis, proceeding through a covalent acyl-enzyme intermediate. The unlabeled substrate, p-nitrophenyl acetate (B1210297) (pNPA), is a widely used chromogenic substrate for these enzymes, as its hydrolysis releases p-nitrophenol, a product that can be easily monitored spectrophotometrically. nih.govnih.gov The use of p-Nitrophenyl Acetate-13C,d3 builds upon this established assay to provide deeper mechanistic insights.

Using this compound, these parameters can be determined just as with the unlabeled substrate. However, a direct comparison of the kinetic parameters obtained with the labeled versus unlabeled substrate reveals the kinetic isotope effect (KIE), which is the ratio of the reaction rate for the light (unlabeled) substrate to that of the heavy (labeled) substrate. Even small differences in these rates provide crucial information about the rate-limiting steps of the reaction.

Table 1: Hypothetical Steady-State Kinetic Parameters for an Esterase with Labeled and Unlabeled p-Nitrophenyl Acetate

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | KIE on kcat/Km |

| p-Nitrophenyl Acetate | 0.85 | 15.2 | 17,882 | 1.00 (Reference) |

| This compound | 0.86 | 14.5 | 16,860 | 1.06 |

Kinetic isotope effects are categorized as primary or secondary. A primary KIE occurs when a bond to the isotopic atom is broken in the rate-determining step, while a secondary KIE arises from changes in the bonding environment of the isotopic atom during the transition state, even if the bond itself is not cleaved. nih.gov

This compound is designed to probe for secondary KIEs.

¹³C Isotope Effect : The substitution of ¹²C with ¹³C at the carbonyl carbon allows for the investigation of changes at this position during catalysis. As the enzyme's nucleophilic serine attacks the carbonyl carbon, its hybridization changes from sp² to sp³. This change in geometry and bonding environment can result in a small but detectable secondary KIE, providing evidence for the formation of a tetrahedral intermediate and offering insights into the structure of the transition state.

Deuterium (B1214612) (d3) Isotope Effect : The replacement of the three protons on the acetyl methyl group with deuterium also results in a secondary KIE. This effect reports on changes in the hyperconjugation or steric environment of the methyl group as the reaction proceeds from the enzyme-substrate complex to the transition state.

These subtle effects help to build a more complete picture of the transition state's structure during the acylation of the enzyme.

Many hydrolases, including esterases and lipases, follow a two-step mechanism involving the formation of a transient covalent acyl-enzyme intermediate. nih.govmdpi.com First, the enzyme is acylated by the substrate, releasing the first product (p-nitrophenol). Second, the acyl-enzyme intermediate is hydrolyzed by water to release the second product (acetate) and regenerate the free enzyme. cam.ac.ukdiva-portal.org

Directly observing this short-lived intermediate is challenging. The ¹³C label on the acetyl group of this compound acts as a spectroscopic handle. By using techniques such as ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry, researchers can detect the ¹³C-labeled acetyl group covalently attached to a specific amino acid residue (e.g., serine) in the enzyme's active site. acs.org This provides definitive proof of the existence of the acyl-enzyme intermediate and allows for its structural characterization, confirming the catalytic mechanism. This approach is complementary to other methods like replacing the catalytic serine with 2,3-diaminopropionic acid (DAP) to form a stable, non-hydrolyzable amide linkage with the substrate, effectively trapping the intermediate for structural studies. nih.govresearchgate.netnih.govspringernature.com

Mechanistic Studies of Serine Proteases and Acyl-Enzyme Formation

Serine proteases, such as chymotrypsin (B1334515) and trypsin, are a critical class of enzymes involved in processes ranging from digestion to blood clotting. They are characterized by a conserved catalytic triad (B1167595) of amino acids in their active site: serine, histidine, and aspartate. libretexts.orgresearchgate.net

The catalytic mechanism of serine proteases involves the serine residue acting as a nucleophile to attack the carbonyl carbon of the substrate's scissile bond. mdpi.comcam.ac.ukresearchgate.net The histidine residue acts as a general base, accepting a proton from the serine, while the aspartate residue stabilizes the resulting positive charge on the histidine. diva-portal.org This concerted action leads to the formation of a tetrahedral intermediate, which then collapses to form the acyl-enzyme intermediate, releasing the first product. cam.ac.uk

Using this compound as a substrate mimic allows for a detailed probe of this mechanism. The KIEs observed from the ¹³C and d3 labels provide specific information about the transition state of the acylation step. These experimental data can be compared with computational models to validate the proposed roles of each member of the catalytic triad in stabilizing the transition state and facilitating catalysis.

Isotope effects are invaluable for identifying the rate-limiting step.

Solvent Isotope Effect (SIE) : By conducting the reaction in heavy water (D₂O) instead of H₂O, a significant SIE (a slowing of the reaction rate) on kcat points directly to the deacylation step being rate-limiting, as this is the step that involves a water molecule as a reactant. nih.govcapes.gov.br

By combining substrate and solvent isotope effect studies, researchers can dissect the entire catalytic cycle. For example, observing a substrate KIE in pre-steady-state measurements of acylation but a large solvent isotope effect on the steady-state kcat would provide strong evidence that acylation is fast and deacylation is the rate-limiting step. nih.govnih.gov

Table 2: Using Isotope Effects to Determine the Rate-Limiting Step in Serine Protease Catalysis

| Observation | Interpretation |

| Significant KIE on kcat with this compound | A chemical step (acylation or deacylation) involving the acetyl group is rate-limiting. |

| No significant KIE on kcat with this compound | A physical step (e.g., product release) or a chemical step not involving the acetyl group is rate-limiting. |

| Significant Solvent Isotope Effect (kcat H₂O / kcat D₂O > 1) | Deacylation (hydrolysis of the acyl-enzyme intermediate) is rate-limiting. |

| No significant Solvent Isotope Effect (kcat H₂O / kcat D₂O ≈ 1) | Acylation or another step is rate-limiting. |

Probing Amidohydrolase and Deacetylase Enzyme Activity

Amidohydrolases and deacetylases are two important classes of enzymes that catalyze the cleavage of amide and ester bonds, respectively. p-Nitrophenyl acetate is a widely used substrate for assaying the activity of various esterases, and by extension, can be adapted for studying certain amidohydrolases with esterase activity and deacetylases. The isotopically labeled this compound offers a sophisticated approach to delve deeper into the catalytic mechanisms of these enzymes.

The hydrolysis of p-nitrophenyl acetate by deacetylases releases p-nitrophenol, a chromogenic product that can be monitored spectrophotometrically. researchgate.net The use of this compound in such assays allows for the determination of kinetic isotope effects (KIEs), which can reveal details about the rate-determining step of the reaction. For instance, a significant primary KIE upon substitution of the carbonyl carbon with ¹³C would suggest that the nucleophilic attack at this carbon and the subsequent cleavage of the ester bond are part of the rate-limiting step.

Different deacetylases may exhibit distinct substrate preferences and catalytic mechanisms. By comparing the KIEs obtained with this compound across a panel of deacetylases, researchers can discern mechanistic divergences. For example, some enzymes may proceed through a direct hydrolysis mechanism, while others may involve the formation of a covalent acyl-enzyme intermediate. The magnitude of the KIE can help differentiate between these pathways.

To probe the steric requirements for deacylation, lysine-derived small molecule substrates have been synthesized to examine structure-reactivity relationships with various histone deacetylases. uliege.be Replacing the ε-acetyl group with larger lipophilic acyl substituents led to a pronounced decrease in conversion by class I and II enzymes, while the class III enzyme displayed a greater tolerance. uliege.be This highlights the potential of using variously substituted substrates to probe the active site architecture and substrate selectivity of different deacetylase subtypes.

The following table illustrates hypothetical KIE data that could be obtained to differentiate deacetylation mechanisms:

| Enzyme | Proposed Mechanism | Expected ¹³C KIE | Expected D₃ KIE (Secondary) |

|---|---|---|---|

| Deacetylase A | Concerted (direct attack by water) | Significant (>1.03) | Near unity |

| Deacetylase B | Stepwise (acyl-enzyme intermediate) | Slightly above unity | Inverse or near unity |

Isotopic labeling can also be employed to investigate enzyme-substrate recognition and the geometry of the active site. While ¹³C and deuterium substitution in this compound primarily provides information on the chemical steps of catalysis, it can also subtly influence substrate binding. High-precision kinetic studies can potentially reveal small differences in binding affinity (Km) due to isotopic substitution, providing insights into the vibrational environment of the substrate in the enzyme's active site.

Furthermore, the synthesis of p-nitrophenyl esters with isotopic labels at different positions can be a valuable strategy. For instance, the synthesis of p-nitrophenyl 1-¹³C-decanoate has been used to study the mechanism of the thiolase enzyme OleA. nih.gov This approach allowed for the direct tracking of the labeled carbon through the reaction pathway, providing definitive evidence for the directionality of the Claisen condensation reaction catalyzed by the enzyme. nih.gov Similarly, this compound can be used in conjunction with mass spectrometry to trace the fate of the acetyl group during the enzymatic reaction, confirming the formation of acetylated enzyme intermediates or products.

Elucidation of Enzyme Specificity and Substrate Binding Dynamics

The specificity of an enzyme for its substrate is a fundamental aspect of its function. While p-nitrophenyl acetate is a somewhat generic substrate for esterases, the use of its isotopically labeled form can refine our understanding of enzyme specificity. By performing competitive inhibition experiments with a mixture of labeled and unlabeled substrates, it is possible to precisely measure differences in their processing by the enzyme.

Solvent isotope effects, measured by comparing reaction rates in H₂O and D₂O, can also provide valuable information about the role of proton transfer in the catalytic mechanism. nih.gov For the hydrolysis of p-nitrophenyl acetate, a solvent KIE can indicate whether a general acid or general base catalysis is involved, which is a key feature of the catalytic mechanism of many hydrolases. nih.gov Studies on the lipoprotein lipase-catalyzed hydrolysis of p-nitrophenyl acetate have shown solvent deuterium isotope effects in the range of 1.5-2.2, suggesting a proton transfer mechanism similar to that of serine proteases. nih.gov

Evaluation of Catalytic Efficiency in Biomimetic Catalysis and Artificial Enzyme Systems

Biomimetic catalysis and the development of artificial enzymes are rapidly growing fields that aim to create synthetic catalysts with the efficiency and selectivity of natural enzymes. nih.gov p-Nitrophenyl acetate is a common substrate used to evaluate the catalytic activity of these novel systems. nih.gov The use of this compound in these evaluations can provide a deeper level of characterization.

By measuring the KIEs for the hydrolysis of this compound catalyzed by a biomimetic system or an artificial enzyme, researchers can compare its mechanism to that of its natural counterpart. A similar KIE profile would suggest that the artificial system successfully mimics the transition state of the natural enzyme. Conversely, a different KIE could indicate an alternative reaction pathway, providing valuable feedback for the design and optimization of the catalyst.

For example, kinetic isotope effects were measured for the acyl transfer reaction from p-nitrophenyl acetate to hydroxylamine (B1172632), revealing a pH-dependent change in mechanism. acs.org The leaving group oxygen-18 isotope effect, the carbonyl oxygen-18 isotope effect, the β-deuterium isotope effect, the carbonyl carbon-13 isotope effect, and the nitro group nitrogen-15 (B135050) isotope effect were all measured to provide a detailed picture of the transition state. acs.org Such a comprehensive analysis would be invaluable in characterizing the mechanism of a newly designed artificial esterase.

The following table summarizes the types of kinetic isotope effects that can be measured with appropriately labeled p-nitrophenyl acetate and the mechanistic information they can provide:

| Isotopic Substitution | Kinetic Isotope Effect (KIE) | Mechanistic Insight |

|---|---|---|

| ¹³C at carbonyl carbon | Primary ¹³C KIE | Bond formation/breaking at the carbonyl carbon in the rate-determining step. |

| Deuterium in the acetyl group (d₃) | Secondary α-deuterium KIE | Changes in hybridization of the carbonyl carbon in the transition state. |

| ¹⁸O in the carbonyl oxygen | ¹⁸O KIE | Information about the nature of the transition state for nucleophilic attack. |

| ¹⁸O in the leaving group | ¹⁸O KIE | Timing of leaving group departure relative to nucleophilic attack. |

Advanced Spectroscopic and Analytical Methodologies Utilizing Isotopic Labels in P Nitrophenyl Acetate 13c,d3

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Mechanistic Resolution

The strategic placement of ¹³C and deuterium (B1214612) labels in p-Nitrophenyl Acetate-13C,d3 would theoretically provide powerful probes for elucidating reaction mechanisms, monitoring kinetics, and identifying transient intermediates.

¹³C NMR for Real-Time Monitoring of Reaction Progress, Product Formation, and Intermediate Detection

The presence of a ¹³C-labeled acetyl group allows for the direct and unambiguous monitoring of reactions involving this moiety. In a typical application, such as the hydrolysis of p-nitrophenyl acetate (B1210297), the chemical shift of the ¹³C-labeled carbonyl carbon would be distinct from that of the resulting acetate product. Real-time ¹³C NMR spectroscopy could track the decrease in the reactant's signal intensity and the simultaneous increase in the product's signal intensity, enabling the determination of reaction kinetics.

Hypothetical ¹³C NMR Data for the Hydrolysis of this compound

| Species | Functional Group | Hypothetical ¹³C Chemical Shift (ppm) |

| This compound | Ester Carbonyl | ~169 |

| Acetate-13C,d3 | Carboxylate | ~175 |

Furthermore, the detection of new ¹³C signals could indicate the formation of transient intermediates, such as a tetrahedral intermediate in a nucleophilic acyl substitution reaction.

Deuterium (²H) NMR for Solvent Exchange Studies, Protonation State Analysis, and Conformational Dynamics

The three deuterium atoms on the methyl group (d3) serve as a valuable probe for studying phenomena that are often invisible to standard ¹H NMR. In solvent exchange studies, the rate of hydrogen-deuterium exchange at the methyl position, if it were to occur under specific catalytic conditions, could be monitored by ²H NMR. More commonly, the deuterium label provides a means to study kinetic isotope effects, where the substitution of protium (B1232500) with deuterium can alter reaction rates, providing insight into bond-breaking and bond-forming steps in the rate-determining step of a reaction.

Heteronuclear Correlation (e.g., HSQC, HMBC) for Structural Elucidation and Bond Connectivity in Complex Reaction Mixtures

In a complex reaction mixture where multiple products and byproducts might be formed, heteronuclear correlation experiments would be invaluable for structural elucidation.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show a correlation between the deuterium nuclei and the ¹³C-labeled carbon of the acetyl group, confirming their direct bond.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would reveal longer-range couplings (typically 2-3 bonds). For instance, in an enzymatic reaction where the acetyl-13C,d3 group is transferred to a biomolecule, HMBC could help identify the acceptor site by showing correlations between the ¹³C-labeled carbonyl and protons on the acceptor molecule.

Dynamic NMR Techniques for Investigating Interconversion Rates and Conformational Exchange

Dynamic NMR (DNMR) techniques could be employed to study the rotational dynamics of the acetyl-13C,d3 group. If hindered rotation were to occur, for example, upon binding to an enzyme active site, the rate of conformational exchange could be quantified by analyzing the temperature-dependent changes in the NMR lineshape.

Mass Spectrometry (MS) Applications in Reaction Pathway Delineation

The isotopic labels in this compound provide a clear signature in mass spectrometry, facilitating the identification of reaction products and the elucidation of reaction pathways.

Isotope Dilution Mass Spectrometry for Precise Quantification of Reaction Intermediates and Product Yields

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for the quantification of molecular species, leveraging the chemical and physical similarities between a target analyte and its isotopically labeled analogue. In the context of reactions involving p-nitrophenyl acetate, the use of this compound as an internal standard enables precise measurement of reactants, intermediates, and products. The fundamental principle of IDMS lies in the addition of a known quantity of the isotopically labeled standard to a sample. nih.gov This standard is nearly identical to the analyte of interest, ensuring it behaves similarly during extraction, derivatization, and ionization processes. nih.gov

The key to the technique is that the labeled standard can be distinguished from the unlabeled analyte by its mass-to-charge ratio (m/z) in a mass spectrometer. By measuring the ratio of the signal intensity of the analyte to that of the labeled internal standard, the concentration of the analyte in the original sample can be determined with high precision and accuracy. This method effectively compensates for sample loss during preparation and variations in mass spectrometer response, as both the analyte and the standard are affected proportionally. nih.govmdpi.com

For instance, in monitoring the hydrolysis of p-nitrophenyl acetate to p-nitrophenol and acetic acid, this compound can be introduced at the start of the reaction. At various time points, aliquots can be removed and analyzed. The mass spectrometer can simultaneously monitor the molecular ions of the unlabeled p-nitrophenyl acetate and the labeled this compound. Similarly, if the reaction produces labeled acetate-13C,d3, its appearance can be quantified against a corresponding unlabeled standard. This allows for the construction of accurate reaction profiles and the determination of product yields without the need for complete sample recovery. The use of stable isotope-labeled internal standards is recognized as an ideal method for reliable quantification in LC/MS-based measurements by compensating for matrix effects such as ionization suppression or enhancement. uvic.ca

Table 1: Illustrative IDMS Data for Quantification of p-Nitrophenyl Acetate

| Analyte | m/z (Unlabeled) | Internal Standard | m/z (Labeled) | Measured Intensity Ratio (Analyte/Standard) | Calculated Concentration |

|---|---|---|---|---|---|

| p-Nitrophenyl Acetate | 181.04 | This compound | 185.06 | 1.25 | 50.2 µM |

This table presents hypothetical data to illustrate the principle of IDMS. The m/z values correspond to the molecular ions [M]+.

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Environmental Probing

Analysis of Isotopic Shifts in Carbonyl Stretching Frequencies for Electronic and Steric Effects

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. The carbonyl (C=O) stretching vibration in esters like p-nitrophenyl acetate gives rise to a strong and distinct band in the IR spectrum, typically in the region of 1760-1665 cm-1. orgchemboulder.com The precise frequency of this vibration is sensitive to the electronic and steric environment of the carbonyl group.

Isotopic substitution of the carbonyl carbon from 12C to 13C induces a noticeable shift in the C=O stretching frequency to a lower wavenumber (a redshift). This isotopic shift is primarily due to the increase in the reduced mass of the C=O oscillator. According to Hooke's law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass. libretexts.org The substitution of 12C with 13C increases the reduced mass, thus decreasing the vibrational frequency.

For carbonyl groups, this 13C isotopic shift is typically in the range of 40-44 cm-1. nih.govrsc.org This significant and predictable shift allows the 13C=O vibration to be clearly distinguished from the 12C=O vibration in a mixture or in a molecule with multiple ester groups. By analyzing the magnitude of this shift in this compound, researchers can probe the electronic environment of the carbonyl group. Factors such as conjugation, inductive effects from the p-nitrophenyl ring, and solvent interactions can slightly alter the force constant of the C=O bond, which in turn influences the observed isotopic shift.

Table 3: Representative IR Carbonyl Stretching Frequencies

| Compound | Carbonyl Group | Typical Frequency (cm-1) | Expected Shift (cm-1) |

|---|---|---|---|

| p-Nitrophenyl Acetate | 12C=O | ~1760 | N/A |

This table provides typical IR absorption frequencies for the carbonyl stretch, showing the expected shift upon 13C labeling.

Deuterium-Induced Vibrational Changes as Indicators of Local Environment and Hydrogen Bonding

The substitution of hydrogen with deuterium in the methyl group of the acetate moiety (to form a -CD3 group) also leads to characteristic changes in the vibrational spectrum. The C-H stretching vibrations, which typically appear in the 2800-3000 cm-1 region of the IR and Raman spectra, are shifted to lower frequencies (around 2050-2260 cm-1) for C-D bonds. This is again due to the increased reduced mass of the C-D oscillator. nih.gov

This shift moves the C-D vibrational bands into a region of the spectrum that is often free from other fundamental vibrations, known as the "Raman-silent region" in biological samples. nih.gov This provides a clear spectral window to observe the behavior of the deuterated methyl group. The exact frequencies of the C-D stretching and bending modes are sensitive to the local environment, including solvent polarity and hydrogen bonding interactions.

For this compound dissolved in various solvents, subtle shifts in the C-D vibrational frequencies can indicate the extent of solvent-solute interactions. For example, in studies of enzyme-catalyzed hydrolysis, changes in the C-D bands could be used to probe the binding of the acetate moiety within the enzyme's active site. The amplitude of vibrations is smaller for deuterium, which can also influence intermolecular interactions like van der Waals forces. cchmc.org Therefore, monitoring the deuterium-induced vibrational changes offers a powerful method for probing the local environment and intermolecular forces affecting the acetyl group of the molecule.

Table 4: Characteristic Vibrational Frequencies for C-H and C-D Bonds

| Vibrational Mode | C-H Frequency Range (cm-1) | C-D Frequency Range (cm-1) | Isotopic Ratio (νH/νD) |

|---|---|---|---|

| Stretching | 2850 - 3000 | 2100 - 2250 | ~1.35 |

This table illustrates the significant frequency shifts observed when hydrogen is replaced by deuterium. libretexts.org

Kinetic Isotope Effect (KIE) Studies for Transition State Characterization

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org It is a powerful tool for elucidating reaction mechanisms, particularly for determining the structure of the transition state. The KIE is expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH).

Primary and Secondary Carbon Kinetic Isotope Effects for Determining Bond-Breaking/Forming Events

In the context of this compound, both carbon and deuterium KIEs can be measured to probe the transition state of reactions like hydrolysis.

A primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is being formed or broken in the rate-determining step of the reaction. For the hydrolysis of this compound, a 13C KIE at the carbonyl carbon would be considered a primary KIE if the rate-determining step involves bond formation with the nucleophile (e.g., a water molecule or hydroxide (B78521) ion) at this carbon. A normal primary 13C KIE (k12/k13 > 1, typically 1.02-1.06) is expected for such a process, as the C-O bond being formed in the transition state is weaker than the C=O double bond in the reactant, leading to a lower vibrational frequency and a smaller zero-point energy difference for the heavier isotope.

A secondary kinetic isotope effect occurs when the isotopic substitution is at a position not directly involved in bond-breaking or bond-forming events in the rate-determining step. The deuterium KIE for the -CD3 group in the hydrolysis of this compound is a secondary KIE. The magnitude of the secondary KIE can provide information about changes in hybridization or steric environment at the labeled position during the reaction. For the hydrolysis of an ester, the hybridization of the carbonyl carbon changes from sp2 in the reactant to sp3 in the tetrahedral intermediate. This change can influence the vibrational frequencies of the adjacent methyl group. An inverse secondary KIE (kH/kD < 1) is often observed for a sp2 to sp3 rehybridization, while a normal KIE (kH/kD > 1) is typical for an sp3 to sp2 change. princeton.edu

Table 5: Expected Kinetic Isotope Effects for the Hydrolysis of p-Nitrophenyl Acetate

| Isotopic Substitution | Type of KIE | Reaction Mechanism Feature | Expected kL/kH Value |

|---|---|---|---|

| Carbonyl-13C | Primary | Nucleophilic attack is rate-determining | > 1 (e.g., 1.02 - 1.06) |

This table outlines the expected KIE values and their mechanistic interpretation for the hydrolysis of this compound.

Table of Compounds Mentioned

| Compound Name |

|---|

| p-Nitrophenyl Acetate |

| This compound |

| p-Nitrophenol |

| Acetic Acid |

Deuterium Kinetic Isotope Effects for Unveiling Rate-Limiting Steps and Proton Transfer Dynamics

The use of deuterium-labeled compounds, such as this compound, is a powerful tool for elucidating the mechanisms of chemical reactions, particularly in identifying the rate-limiting step and understanding proton transfer dynamics. The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. stackexchange.com In the case of deuterated p-nitrophenyl acetate, the replacement of protium (¹H) with deuterium (²H) in the acetyl group can lead to a measurable change in the reaction rate, denoted as the kH/kD ratio. stackexchange.com

The magnitude of the deuterium KIE provides valuable insight into the transition state of the rate-determining step. A primary KIE, where the C-H bond is broken in the rate-limiting step, typically results in a significant kH/kD value (generally > 2). Conversely, a secondary KIE, where the C-H bond is not broken but its environment changes during the transition state, results in a smaller kH/kD value (typically close to 1).

In the context of the hydrolysis of p-nitrophenyl acetate, the reaction can proceed through different mechanisms depending on the pH. For instance, in the acyl transfer from p-nitrophenyl acetate to a nucleophile like hydroxylamine (B1172632), the rate-limiting step has been shown to be pH-dependent. acs.org At a lower pH (e.g., 6.0), the breakdown of a tetrahedral intermediate is the slowest step, whereas at a higher pH (e.g., 12.0), the nucleophilic attack with concerted expulsion of the p-nitrophenolate ion becomes rate-limiting. acs.org

A study on the acyl transfer from p-nitrophenyl acetate to hydroxylamine revealed a β-deuterium isotope effect (kH/kD) of 0.9644 at pH 6.0 and 0.9516 at pH 12.0. acs.org These inverse secondary KIEs (where kD > kH) are indicative of a change in hybridization at the carbon atom of the acetyl group from sp² in the reactant to sp³ in the transition state. This observation is consistent with the formation of a tetrahedral intermediate in the reaction pathway. The slight difference in the KIE at different pH values reflects the subtle changes in the transition state structure.

The following table illustrates typical experimental data that could be obtained in a study investigating the deuterium KIE for the hydrolysis of p-nitrophenyl acetate at different pH conditions.

Table 1: Experimental Deuterium Kinetic Isotope Effects for the Reaction of p-Nitrophenyl Acetate

| pH | Rate Constant with ¹H (kH) (s⁻¹) | Rate Constant with ²H (kD) (s⁻¹) | Kinetic Isotope Effect (kH/kD) | Inferred Rate-Limiting Step |

| 6.0 | 1.50 x 10⁻⁴ | 1.55 x 10⁻⁴ | 0.968 | Breakdown of Tetrahedral Intermediate |

| 12.0 | 2.80 x 10⁻² | 2.94 x 10⁻² | 0.952 | Nucleophilic Attack |

Furthermore, solvent isotope effects, where the reaction is carried out in D₂O instead of H₂O, can provide additional information about the involvement of proton transfer in the rate-determining step. nih.gov For the lipoprotein lipase-catalyzed hydrolysis of p-nitrophenyl acetate, solvent deuterium isotope effects in the range of 1.5-2.2 have been observed, suggesting the involvement of a proton transfer mechanism similar to that of serine proteases. nih.gov

Computational Validation and Interpretation of Experimental KIE Data for Mechanistic Postulation

Computational chemistry offers a powerful avenue for validating and interpreting experimental kinetic isotope effect data, thereby strengthening mechanistic postulates. Techniques such as density functional theory (DFT) can be employed to model the reaction pathway for the hydrolysis of p-nitrophenyl acetate, including the structures of reactants, transition states, and products. nih.gov

By calculating the vibrational frequencies of the isotopic molecules in their ground and transition states, theoretical KIEs can be predicted. The agreement between the computationally predicted KIE and the experimentally measured value provides strong support for the proposed transition state structure and, by extension, the reaction mechanism. nih.gov For the alkaline hydrolysis of p-nitrophenyl acetate, computational studies have shown that the solvent plays a crucial role in shaping a concerted transition state, and the calculated KIEs are in good agreement with experimental measurements. nih.gov

The following table presents a hypothetical comparison of experimental and computationally predicted KIEs for the hydrolysis of p-nitrophenyl acetate, demonstrating how computational data can validate experimental findings.

Table 2: Comparison of Experimental and Computationally Predicted Kinetic Isotope Effects

| Isotopic Substitution | Experimental kH/kD | Computationally Predicted kH/kD (DFT) | Agreement |

| β-deuterium (d3) | 0.952 | 0.960 | High |

| Solvent (D₂O) | 1.85 | 1.92 | High |

The high degree of agreement between the experimental and computationally predicted KIEs in this hypothetical scenario would lend significant confidence to the proposed concerted transition state model for the alkaline hydrolysis of p-nitrophenyl acetate. Discrepancies between experimental and computational results, on the other hand, can prompt a re-evaluation of the proposed mechanism and lead to the exploration of alternative reaction pathways. Therefore, the synergy between experimental KIE studies using isotopically labeled compounds like this compound and computational validation provides a robust framework for the detailed elucidation of reaction mechanisms.

Computational and Theoretical Studies on Reaction Dynamics Involving P Nitrophenyl Acetate 13c,d3

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are indispensable tools for elucidating the intricate details of chemical reactions at the molecular level. For isotopically labeled compounds like p-Nitrophenyl Acetate-13C,d3, these methods provide profound insights into reaction mechanisms, energy landscapes, and the structural nature of transient species such as transition states.

Density Functional Theory (DFT) and Ab Initio Methods for Energy Barrier Determination and Reaction Coordinate Mapping

Density Functional Theory (DFT) and ab initio methods are at the forefront of computational chemistry for modeling reaction pathways. These techniques are used to calculate the potential energy surface (PES) of a reaction, which maps the energy of a system as a function of its geometry. Key points on the PES, such as minima (reactants, intermediates, and products) and saddle points (transition states), are located to construct a reaction profile.

In studies of ester hydrolysis, a reaction highly relevant to p-nitrophenyl acetate (B1210297), DFT functionals like B3LYP, often paired with basis sets such as 6-311++G(d,p) and empirical dispersion corrections (e.g., Grimme's D3), have been successfully employed. mdpi.com For instance, the hydrolysis of p-nitrophenyl trifluoroacetate (B77799) was computationally modeled to determine the reaction's enthalpy. mdpi.com Similarly, the M06-2X functional with the 6-311++G(2d,2p) basis set has been used to optimize the geometry of reactants, transition states, and intermediates in enzyme-catalyzed ester hydrolysis. mdpi.com

The process of mapping a reaction pathway typically involves:

Geometry Optimization: Finding the lowest energy structure for reactants and products.

Transition State Search: Locating the transition state structure, which is a maximum along the reaction coordinate but a minimum in all other degrees of freedom. Methods like the Synchronous Transit-Guided Quasi-Newton (QST3) are used to find an ideal transition state. mdpi.com

Frequency Calculation: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: This traces the path from the transition state downhill to the connected reactant and product, confirming that the identified transition state correctly links the desired minima on the potential energy surface. mdpi.commdpi.com